molecular formula C9H10BrNO4 B13987740 5-Bromo-2-(2-methoxyethoxy)nicotinic acid

5-Bromo-2-(2-methoxyethoxy)nicotinic acid

Cat. No.: B13987740
M. Wt: 276.08 g/mol
InChI Key: HYKOJNGNYRFRKW-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-methoxyethoxy)nicotinic acid: is an organic compound that belongs to the class of brominated nicotinic acids It is characterized by the presence of a bromine atom at the 5th position, a methoxyethoxy group at the 2nd position, and a carboxylic acid group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of 2-(2-methoxyethoxy)nicotinic acid: The synthesis of 5-Bromo-2-(2-methoxyethoxy)nicotinic acid typically involves the bromination of 2-(2-methoxyethoxy)nicotinic acid. The brominating reagent can be selected from N-bromosuccinimide (NBS) or elemental bromine.

    Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 5-Bromo-2-(2-methoxyethoxy)nicotinic acid can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Esterification: The carboxylic acid group can react with alcohols to form esters under acidic conditions.

    Amide Formation: The carboxylic acid group can also react with amines to form amides in the presence of coupling reagents like EDCI or DCC.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, primary amines, or thiols in the presence of a base like sodium hydroxide.

    Esterification: Alcohols in the presence of sulfuric acid or hydrochloric acid as a catalyst.

    Amide Formation: Primary or secondary amines with coupling reagents like EDCI or DCC.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as 5-azido-2-(2-methoxyethoxy)nicotinic acid or 5-amino-2-(2-methoxyethoxy)nicotinic acid.

    Esters and Amides: Various esters and amides derived from the reaction with different alcohols and amines.

Mechanism of Action

The exact mechanism of action of 5-Bromo-2-(2-methoxyethoxy)nicotinic acid is not well-documented. its structural similarity to nicotinic acid suggests that it may interact with nicotinic acid receptors or other molecular targets involved in cellular signaling and energy metabolism. Further research is needed to elucidate the specific pathways and molecular targets involved.

Properties

Molecular Formula

C9H10BrNO4

Molecular Weight

276.08 g/mol

IUPAC Name

5-bromo-2-(2-methoxyethoxy)pyridine-3-carboxylic acid

InChI

InChI=1S/C9H10BrNO4/c1-14-2-3-15-8-7(9(12)13)4-6(10)5-11-8/h4-5H,2-3H2,1H3,(H,12,13)

InChI Key

HYKOJNGNYRFRKW-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(C=C(C=N1)Br)C(=O)O

Origin of Product

United States

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